2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a thiazole ring, which is known for its presence in various biologically active molecules, including antimicrobial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under basic conditions . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
2-Benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or bacteria. The thiazole ring plays a crucial role in binding to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against CK1δ/ε.
2-Amino-N-(2-methoxyphenyl)thiazole-4-carboxamide: Exhibits significant antimicrobial properties.
Uniqueness
2-Benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide stands out due to its unique combination of the benzamido and methoxyphenethyl groups, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-7-14(8-10-16)11-12-21-19(25)17-13-27-20(22-17)23-18(24)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFXSUXDQUUYMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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